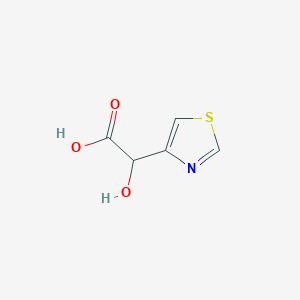
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both imidazole and oxazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in multiple scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of oxalyl chloride and triethylamine in toluene, followed by the addition of potassium hydroxide in ethanol. The reaction mixture is then cooled, and the resulting product is filtered and dried .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole and oxazole derivatives, which have significant applications in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other functional materials.
Wirkmechanismus
The mechanism of action of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, enhancing its overall biological effects .
Vergleich Mit ähnlichen Verbindungen
Imidazole: A five-membered ring containing two nitrogen atoms.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Uniqueness: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is unique due to its combined imidazole and oxazole rings, which provide a distinct set of chemical and biological properties.
Eigenschaften
Molekularformel |
C9H9N3O3 |
|---|---|
Molekulargewicht |
207.19 g/mol |
IUPAC-Name |
5-methyl-2-(3-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14) |
InChI-Schlüssel |
QBNXDOSYWWEYHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(O1)C2=CN=CN2C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)


![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)

